molecular formula C5H14Cl2N2O2 B022402 4-Aza-DL-leucine dihydrochloride CAS No. 102029-69-6

4-Aza-DL-leucine dihydrochloride

Cat. No.: B022402
CAS No.: 102029-69-6
M. Wt: 205.08 g/mol
InChI Key: OZWNGZATZQMSHU-UHFFFAOYSA-N
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Description

4-Aza-DL-leucine dihydrochloride (CAS 102029-69-6) is a toxic leucine analogue that serves as a critical tool in microbiological and metabolic engineering research. Its primary research value lies in its specific activity against the bacterial high-affinity branched-chain amino acid (BCAA) transport system, known as LIV-I. By mimicking leucine, it disrupts normal amino acid uptake, making it an effective agent for selectively inhibiting bacterial growth and for studying branched-chain amino acid transport mechanisms. In practical research applications, this compound is extensively used in selection protocols to isolate and identify mutant strains with alterations in the LIV-I transporter. Researchers employ this compound to select for these resistant mutants in organisms such as Bacillus subtilis , Escherichia coli , and Salmonella typhimurium . Furthermore, it has been utilized in metabolic engineering studies as a resistance screening compound to identify feedback inhibition mutants of enzymes like acetohydroxyacid synthase (AHAS) or isopropylmalate synthase (IPMS), ultimately aiding in the development of strains with enhanced production of compounds like 3-methyl-1-butanol. The compound is supplied as a white to off-white powder with a molecular formula of C 5 H 14 Cl 2 N 2 O 2 and a molecular weight of 205.08 g/mol. To ensure stability, it is recommended to store the product at -20°C.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWNGZATZQMSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920535
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-69-6
Record name 3-(Dimethylamino)alanine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Detailed Research Findings

Chemoenzymatic Synthesis and Stereoisomer Resolution of 4-Azaleucine

The production of enantiomerically pure forms of 4-azaleucine is crucial for its application in stereospecific biological systems. A chemoenzymatic approach, which combines chemical synthesis with enzymatic resolution, is an effective strategy to obtain the desired stereoisomers.

A key step in this process is the enzymatic resolution of a racemic mixture of N-acyl-4-azaleucine. This method leverages the stereoselectivity of certain enzymes to differentiate between the D and L enantiomers. For instance, the racemic mixture of N-acetyl-DL-4-azaleucine can be resolved using an aminoacylase. The enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-4-azaleucine intact. This allows for the separation of the free L-4-azaleucine from the acetylated D-form.

One documented method involves the use of hog kidney N-acylamino-acid amidohydrolase (EC 3.5.1.14). This enzyme acts on the racemic α-N-acetyl derivative of DL-4-azaleucine, which can be synthesized with a radiolabel for tracking purposes, such as with [dimethyl-¹⁴C]. The enzyme facilitates the stereospecific deacetylation of the L-enantiomer. The resulting mixture of L-4-azaleucine and N-acetyl-D-4-azaleucine can then be separated based on their different chemical properties, such as charge or solubility, to yield the individual, optically pure isomers.

Another chemoenzymatic strategy involves the reductive amination of a keto acid precursor using dehydrogenases. For example, L-amino acids can be synthesized from their corresponding α-keto acids using enzymes like leucine dehydrogenase or glutamate (B1630785) dehydrogenase. researchgate.netnih.gov This approach could theoretically be applied to the synthesis of L-4-azaleucine from a suitable keto-aza-acid precursor.

Chemical Synthesis Routes for this compound and Related Aza-Amino Acid Derivatives

The chemical synthesis of this compound typically starts from readily available precursors. A common strategy for the synthesis of aza-amino acids involves the reaction of a hydrazine (B178648) derivative with a carbonyl compound. kirj.eenih.gov

A plausible synthetic route for 4-Aza-DL-leucine begins with isobutylhydrazine. The synthesis can be envisioned in the following steps:

Formation of a Hydrazone: Isobutylhydrazine is reacted with a glyoxylate (B1226380) derivative, such as ethyl glyoxylate. This reaction forms a hydrazone intermediate.

Reduction of the Hydrazone: The resulting hydrazone is then reduced to form the corresponding hydrazine carboxylate.

Hydrolysis and Salt Formation: The ester is subsequently hydrolyzed under acidic conditions, which also protonates the basic nitrogen atoms, leading to the formation of this compound.

The general conditions for such reactions often involve standard organic solvents and reducing agents. The final product is typically isolated as a crystalline solid.

Table 1: Plausible Chemical Synthesis Route for this compound

StepReactant 1Reactant 2ProductKey Transformation
1IsobutylhydrazineEthyl glyoxylateEthyl 2-(2-isobutylhydrazono)acetateHydrazone formation
2Ethyl 2-(2-isobutylhydrazono)acetateReducing agent (e.g., NaBH₃CN)Ethyl 2-(2-isobutylhydrazinyl)acetateReduction of C=N bond
3Ethyl 2-(2-isobutylhydrazinyl)acetateHydrochloric acid (aq)This compoundEster hydrolysis and salt formation

Alternative approaches for the synthesis of aza-amino acid derivatives include the use of functionalized thiocarbazate scaffolds as precursors. nih.gov These scaffolds can be activated and integrated into peptide sequences using conventional solid-phase peptide synthesis (SPPS) methods. nih.gov

Strategies for Derivatization and Functionalization of the 4-Aza-DL-leucine Scaffold

The 4-Aza-DL-leucine scaffold can be chemically modified at several positions to create a diverse range of derivatives for various applications, such as their incorporation into peptides with altered properties.

N-Terminal Derivatization:

The primary and secondary amine groups of 4-azaleucine are key sites for functionalization. A common derivatization is N-acetylation , which involves the reaction of the amino acid with an acetylating agent like acetic anhydride. wikipedia.orgcreative-proteomics.com This modification can alter the compound's polarity and its interactions with biological systems. The N-acetyl group can also serve as a protecting group during further chemical transformations.

For incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-terminal amine is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc). peptide.com These protecting groups prevent unwanted side reactions during peptide chain elongation.

Side-Chain Functionalization:

The isobutyl side chain of 4-azaleucine can also be a target for modification, although this is less common than N-terminal derivatization. Strategies for diversifying the side chains of aza-amino acids often involve starting with a protected aza-glycine residue and introducing the desired side chain via alkylation. acs.org This approach allows for the synthesis of a library of aza-amino acids with various side chains, including those that mimic natural amino acids like lysine (B10760008) and ornithine. acs.org

Incorporation into Peptides:

The functionalized 4-azaleucine derivatives can be incorporated into peptide chains using standard peptide coupling reagents. The use of aza-amino acids in peptide synthesis often requires specific activation strategies due to the different reactivity of the hydrazine nitrogen compared to the α-amino group of natural amino acids. rsc.orgnih.govmdpi.com For instance, the acylation of the hydrazine moiety may require more potent activating agents. kirj.ee

Table 2: Common Derivatization and Functionalization Strategies for the 4-Aza-DL-leucine Scaffold

Derivatization SiteStrategyReagent ExamplePurpose
N-terminusN-AcetylationAcetic anhydrideAlter polarity, protecting group
N-terminusFmoc ProtectionFmoc-OSuSolid-phase peptide synthesis
N-terminusBoc ProtectionBoc-anhydrideSolid-phase peptide synthesis
Side Chain (via aza-glycine)AlkylationAlkyl halidesSide-chain diversification
Carboxyl groupEsterificationAlcohol/Acid catalystProtecting group, prodrugs

Biochemical and Molecular Mechanisms of Action

Competitive Interactions with Leucine (B10760876) Transport Systems

4-Aza-DL-leucine is actively transported into bacterial cells, such as Escherichia coli, via energy-dependent systems that are normally responsible for the uptake of natural amino acids. nih.gov Its entry is a critical prerequisite for its intracellular activity, and it achieves this by exploiting the cell's own transport machinery. Research indicates that it does not rely on a single transport system but is recognized and translocated by systems dedicated to both branched-chain and aromatic amino acids. nih.gov

Specificity and Kinetics of Branched-Chain Amino Acid (LIV) Transport Systems

The primary route for 4-azaleucine uptake is through the branched-chain amino acid (LIV) transport systems, which are responsible for the uptake of leucine, isoleucine, and valine. nih.gov Studies in E. coli K-12 have shown that the uptake of radiolabeled L-4-azaleucine is inhibited by leucine. nih.gov The involvement of the LIV transport system is further supported by experiments with livR mutant strains. These mutants exhibit derepression of the LIV transport system, leading to a significant increase in their sensitivity to the toxic effects of 4-azaleucine. nih.gov

One of the key toxic mechanisms of 4-azaleucine is its ability to facilitate the rapid exchange with intracellular leucine via the LIV-I transport system. nih.govnih.gov This exchange depletes the internal pool of natural leucine, disrupting protein synthesis and other leucine-dependent regulatory processes. The kinetics of uptake, while yielding a single set of parameters in some experiments, are influenced by the regulatory state of the cell, such as repression of the LIV system when cells are grown in the presence of leucine. nih.gov

Role of Aromatic Amino Acid Transport Systems (aroP) in Uptake

In addition to the LIV systems, the aromatic amino acid transport system, specifically the aroP permease, also serves as a conduit for 4-azaleucine. nih.gov Evidence for the role of aroP comes from several observations. The uptake of 4-azaleucine is competitively inhibited not only by leucine but also by aromatic amino acids like phenylalanine. nih.gov Furthermore, mutations in the aroP gene lead to altered regulation of 4-azaleucine uptake activity, particularly when cells are grown in a medium containing phenylalanine. nih.gov This dual specificity for both LIV and aroP transport systems broadens the scope of its uptake, contributing to its effectiveness as a leucine antagonist. nih.gov

Transport System Function in 4-Azaleucine Uptake Supporting Evidence
LIV Systems (LIV-I, LIV-II) Primary, energy-dependent uptake of 4-azaleucine. nih.govInhibition of uptake by leucine; increased sensitivity in livR mutants with derepressed transport. nih.govnih.gov
aroP Permease Secondary uptake route for 4-azaleucine. nih.govInhibition of uptake by phenylalanine; altered uptake in aroP mutants. nih.gov

Interference with Branched-Chain Amino Acid Biosynthetic Pathways

Once inside the cell, 4-Aza-DL-leucine acts as a potent disruptor of the biosynthetic pathway for branched-chain amino acids. This pathway is essential in microorganisms and plants for the synthesis of leucine, valine, and isoleucine. uniprot.orgresearchgate.net The analogue's primary targets are the initial, regulatory enzymes of the leucine-specific branch of this pathway. medchemexpress.com

Inhibition of Acetohydroxy Acid Synthase (AHAS) Activity

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase, catalyzes the first common step in the synthesis of all three branched-chain amino acids. uniprot.orgresearcher.life This enzyme is a known target for various inhibitors. epo.org 4-Aza-DL-leucine dihydrochloride (B599025) (AZL) is utilized in metabolic engineering as a resistance screening compound to select for mutants that have overcome feedback inhibition of AHAS. medchemexpress.com This indicates that AZL, or its metabolic products, can interfere with the normal feedback regulation of AHAS, where the final products (leucine, valine, isoleucine) would typically bind to the enzyme's regulatory subunits to decrease its activity. researchgate.netresearchgate.net By mimicking an excess of leucine, 4-azaleucine can trigger this inhibitory response, thereby shutting down the entire BCAA biosynthetic pathway at its first step.

Modulation of α-Isopropylmalate Synthase (IPMS) Activity

The first committed step unique to leucine biosynthesis is the conversion of α-ketoisovalerate to α-isopropylmalate, a reaction catalyzed by α-isopropylmalate synthase (IPMS). qmul.ac.uknih.gov This enzyme is a primary site for feedback inhibition by the end-product, L-leucine. qmul.ac.uknih.gov 4-Aza-DL-leucine dihydrochloride is a potent modulator of IPMS activity. Its structural similarity to leucine allows it to mimic the end-product and allosterically inhibit the enzyme. medchemexpress.com This false feedback signal halts the flow of metabolites into the leucine-specific pathway. The use of AZL to screen for drug-resistant strains has been instrumental in identifying IPMS mutants that are resistant to this feedback inhibition, a valuable trait for microbial strains designed to overproduce L-leucine. medchemexpress.comuniprot.org

Effects on Isopropylmalate Isomerase and Isopropylmalate Dehydrogenase (IPMDH)

Following the action of IPMS, the leucine biosynthesis pathway involves two subsequent enzymes: isopropylmalate isomerase (also called 3-isopropylmalate dehydratase) and 3-isopropylmalate dehydrogenase (IPMDH).

Isopropylmalate Isomerase (LeuC/LeuD): This enzyme catalyzes the stereospecific isomerization of α-isopropylmalate to β-isopropylmalate. This reaction is a critical step that prepares the substrate for the final oxidative decarboxylation.

Isopropylmalate Dehydrogenase (IPMDH, LeuB): IPMDH catalyzes the NAD+-dependent oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, which is the direct keto-acid precursor to leucine.

While these enzymes are crucial for leucine synthesis, the primary documented mechanism of 4-Aza-DL-leucine toxicity involves the earlier steps of transport and feedback inhibition of AHAS and IPMS. nih.govmedchemexpress.com The potent shutdown of the pathway at these initial control points means that the subsequent enzymes, the isomerase and dehydrogenase, are likely deprived of their substrates. Although specific inhibitors have been designed for enzymes like IPMDH, direct, significant inhibition of isopropylmalate isomerase or IPMDH by 4-Aza-DL-leucine itself is not a widely documented mechanism of its action. nih.gov

Enzyme Function in Leucine Biosynthesis Reported Interaction with 4-Aza-DL-leucine
Acetohydroxy Acid Synthase (AHAS) Catalyzes the first common step for BCAA synthesis. uniprot.orgresearcher.lifeActs as a feedback inhibitor, mimicking leucine to shut down the pathway. medchemexpress.com
α-Isopropylmalate Synthase (IPMS) Catalyzes the first committed step in leucine synthesis; primary site of feedback regulation. qmul.ac.uknih.govPotently inhibits enzyme activity through false feedback inhibition. medchemexpress.com
Isopropylmalate Isomerase Isomerizes α-isopropylmalate to β-isopropylmalate.Direct inhibition is not a primary documented mechanism.
Isopropylmalate Dehydrogenase (IPMDH) Catalyzes the final oxidative decarboxylation to leucine's keto-acid precursor.Direct inhibition is not a primary documented mechanism.

Molecular Basis of Feedback Inhibition Disruption

The primary mechanism by which this compound disrupts cellular function is through the targeted inhibition of leucine biosynthesis. In many organisms, particularly bacteria and plants, the synthesis of leucine is a multi-step process that is tightly regulated by feedback inhibition. This regulatory mechanism ensures that the cell does not expend energy and resources to produce leucine when it is already abundant. The first committed step in this pathway is catalyzed by the enzyme α-isopropylmalate synthase (α-IPMS). This enzyme is allosterically inhibited by the end-product of the pathway, leucine.

Research has demonstrated that 4-azaleucine acts as a potent inhibitor of α-isopropylmalate synthase. nih.govnih.gov By mimicking the structure of leucine, 4-azaleucine binds to the allosteric site of the enzyme, effectively shutting down its catalytic activity. This inhibition leads to a cessation of the entire leucine biosynthetic pathway, resulting in a state of leucine starvation for the cell. The inhibitory effect of 4-azaleucine on α-IPMS is the cornerstone of its biological activity and the primary reason for the temporary cessation of growth observed in microorganisms like Salmonella typhimurium when exposed to this compound. nih.govnih.gov The growth inhibition can be reversed by the addition of exogenous leucine, which competes with 4-azaleucine for binding to cellular components. nih.govnih.gov

Interestingly, while being a strong inhibitor of the initial enzyme in the pathway, 4-azaleucine is a poor substrate or inhibitor for subsequent enzymes in leucine metabolism, such as the transaminase responsible for converting α-ketoisocaproate to leucine, and the leucyl-tRNA synthetase that attaches leucine to its transfer RNA (tRNA) for protein synthesis. nih.govnih.gov This specificity highlights the targeted nature of its disruptive action on feedback inhibition.

Summary of 4-Aza-DL-leucine's Effect on Leucine Biosynthesis
Cellular ProcessTarget Enzyme/MoleculeEffect of 4-Aza-DL-leucineConsequenceReference
Leucine Biosynthesis (First Step)α-isopropylmalate synthase (α-IPMS)Potent allosteric inhibitionCessation of de novo leucine synthesis nih.govnih.gov
Leucine TransaminationBranched-chain amino acid aminotransferasePoor inhibitorMinimal direct impact on this step nih.govnih.gov
Protein Synthesis (tRNA charging)Leucyl-tRNA synthetasePoor inhibitorLeucine can still be charged to tRNA if available nih.govnih.gov

Impact on Cellular Metabolic Homeostasis beyond Leucine

The influence of this compound extends beyond the direct inhibition of the leucine biosynthetic pathway, creating a cascade of effects that perturb the broader cellular metabolic homeostasis. These far-reaching consequences stem from its ability to be mistakenly recognized and utilized by various cellular systems, leading to a multifaceted disruption of normal cellular processes.

One of the most significant impacts is its ability to be incorporated into proteins in place of leucine. nih.govnih.gov In situations of leucine starvation, which can be induced by 4-azaleucine itself, the cellular machinery for protein synthesis may mistakenly incorporate the analog into nascent polypeptide chains. The presence of the nitrogen atom in the side chain of 4-azaleucine, where a carbon atom should be, can alter the structure, folding, and function of the resulting proteins. This can lead to the accumulation of misfolded or non-functional proteins, triggering a cellular stress response.

Furthermore, the transport of 4-azaleucine into the cell is not solely dependent on leucine-specific transporters. Studies in Escherichia coli have shown that 4-azaleucine uptake is also mediated by transport systems for aromatic amino acids. nih.gov This competitive uptake means that 4-azaleucine can interfere with the cellular import of not only leucine but also other amino acids like phenylalanine, tyrosine, and tryptophan. This competition for transport can lead to a broader amino acid imbalance within the cell, affecting the synthesis of a wide range of proteins and other essential metabolites derived from these amino acids.

The rapid exchange of external 4-azaleucine with intracellular leucine is another critical factor contributing to its toxicity. nih.gov This exchange mechanism can effectively deplete the intracellular pool of functional leucine, exacerbating the effects of the biosynthesis inhibition and promoting the misincorporation of the analog into proteins.

The state of amino acid starvation induced by 4-azaleucine is a potent trigger for general stress responses. In bacteria, this can lead to the stringent response, characterized by the production of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which orchestrates a global downregulation of growth-related processes. In mammalian cells, amino acid deprivation activates the GCN2 kinase pathway, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α) and the subsequent preferential translation of stress-response proteins like ATF4. These stress pathways have wide-ranging effects on metabolism, cell cycle, and apoptosis.

Broader Metabolic Impacts of 4-Aza-DL-leucine
Metabolic AreaMechanism of ActionCellular ConsequenceReference
Protein SynthesisIncorporation in place of leucineMisfolded/non-functional proteins, cellular stress nih.govnih.gov
Amino Acid TransportCompetition for branched-chain and aromatic amino acid transportersReduced uptake of other amino acids, amino acid imbalance nih.gov
Intracellular Leucine PoolRapid exchange with external 4-azaleucineDepletion of functional leucine nih.gov
General Stress ResponseInduction of amino acid starvation signalsActivation of pathways like the stringent response (bacteria) or GCN2/ATF4 (mammals)Inferred from established principles

Applications in Academic and Biotechnological Research

Utilization in Microbial Resistance Screening and Mutant Selection

One of the primary uses of 4-Aza-DL-leucine is as a selective agent to isolate specific types of microbial mutants. Its toxicity to wild-type cells at certain concentrations allows for the selection of resistant strains that harbor mutations in genes related to amino acid transport or metabolism.

In the field of metabolic engineering, overcoming feedback inhibition of biosynthetic pathways is crucial for the overproduction of desired compounds like amino acids. Leucine (B10760876) biosynthesis is typically regulated by feedback inhibition, where high levels of leucine inhibit the activity of the first enzyme in the pathway, α-isopropylmalate synthase. 4-azaleucine has been shown to mimic this effect, inhibiting α-isopropylmalate synthase in Salmonella typhimurium and thereby arresting growth. nih.govnih.gov By exposing a population of microorganisms to toxic levels of 4-azaleucine, researchers can select for rare mutants in which this feedback inhibition is alleviated. These resistant mutants often have alterations in the regulatory sites of biosynthetic enzymes, making them valuable for constructing strains that can overproduce leucine or other branched-chain amino acids.

4-Aza-DL-leucine is a potent tool for identifying and characterizing drug-resistant strains across a range of bacteria by selecting for mutations in amino acid transport systems. Its toxicity is often linked to its uptake and accumulation within the cell.

Bacillus subtilis : In B. subtilis, resistance to 4-azaleucine has been linked to the azlB gene, which is part of an operon involved in branched-chain amino acid transport. nih.gov Mutations in azlB, which encodes a repressor protein, lead to the overexpression of the AzlCD amino acid exporter, which pumps the toxic analog out of the cell, conferring resistance. nih.gov This system is also implicated in resistance to other amino acid stresses, such as high levels of histidine. nih.gov

Escherichia coli : Studies in E. coli have demonstrated that 4-azaleucine sensitivity is heavily dependent on transport. nih.gov Mutants with derepressed branched-chain amino acid transport systems, such as those with mutations in the livR locus, exhibit increased sensitivity to the toxic effects of 4-azaleucine. nih.gov This hypersensitivity allows for the easy selection of reverse mutations or the identification of genes that suppress this phenotype.

Salmonella typhimurium : Similar to E. coli, the growth of S. typhimurium is inhibited by 4-azaleucine. nih.govnih.gov This growth inhibition can be reversed by leucine, indicating that the analog competes with the natural amino acid. nih.gov This competitive interaction forms the basis for selecting resistant mutants, which may have altered transport systems or biosynthetic enzymes.

Pseudomonas fluorescens : While specific studies detailing 4-azaleucine resistance mechanisms in P. fluorescens are less common, the general principles of amino acid analog resistance suggest its utility. Resistance in Pseudomonas species often involves mutations in transport systems or regulatory genes that control amino acid metabolism.

Microorganism Genes/Systems Implicated in 4-Azaleucine Resistance/Sensitivity Mechanism of Action
Bacillus subtilisazlB (repressor), AzlCD (exporter)Mutation in azlB leads to overexpression of the AzlCD exporter, which removes 4-azaleucine from the cell. nih.govnih.gov
Escherichia colilivR (repressor), LIV and aroP (transport systems)Mutations in livR derepress transport systems, increasing uptake and sensitivity to 4-azaleucine. nih.gov
Salmonella typhimuriumα-isopropylmalate synthase4-azaleucine inhibits this key enzyme in the leucine biosynthetic pathway. nih.govnih.gov

Role in the Study of Amino Acid Metabolism and Transport Dynamics

4-Aza-DL-leucine serves as a valuable probe for dissecting the complexities of amino acid transport and metabolism. Because it is recognized by the cellular machinery that handles leucine, it can be used to trace and characterize these pathways. In E. coli, radiolabeled L-4-azaleucine has been used to demonstrate that it is taken up by both the transport systems for branched-chain amino acids (LIV) and for aromatic amino acids (aroP). nih.gov The compound's ability to be rapidly exchanged for intracellular leucine is a significant factor in its toxicity. nih.gov Furthermore, the inhibition of α-isopropylmalate synthase in S. typhimurium by 4-azaleucine provides a clear example of its utility in identifying the specific metabolic steps affected by an amino acid analog. nih.govnih.gov These studies help to elucidate the specificity and regulation of transporters and metabolic enzymes.

Development of Biochemical Assays for Metabolite Quantification

While specific examples of 4-Aza-DL-leucine dihydrochloride (B599025) being used as a standard or tool in the routine development of biochemical assays for quantifying other metabolites are not widely documented in available literature, its properties suggest potential utility. In principle, stable isotope-labeled versions of 4-azaleucine could serve as internal standards in mass spectrometry-based quantification of leucine or related metabolites, provided their ionization and fragmentation behavior are well-characterized. However, more common non-proteinogenic amino acids like norvaline or sarcosine (B1681465) are typically used for this purpose. researchgate.net

Probing Protein Structure-Function Relationships via Noncanonical Amino Acid Incorporation

The replacement of canonical amino acids with noncanonical analogs is a powerful technique for investigating protein structure and function. Research has shown that in a leucine auxotroph of S. typhimurium, 4-azaleucine can be incorporated into proteins in place of leucine. nih.govnih.gov This incorporation is cytotoxic, leading to the death of most cells, which underscores the critical role of leucine's precise structure for proper protein folding and function. nih.govnih.gov

This ability to be incorporated, even if detrimental, highlights the potential of 4-azaleucine as a probe. By introducing this analog, researchers could study the effects of subtle changes in the protein core on stability, folding, and interactions. While techniques for site-specific incorporation of noncanonical amino acids often rely on evolving specialized aminoacyl-tRNA synthetase/tRNA pairs, the fundamental principle of using analogs to alter protein properties is well-established. nih.govnih.gov For instance, analogs like photo-leucine are used to crosslink proteins in vivo to study interaction networks, and mutants resistant to these analogs often have mutations in their leucyl-tRNA synthetase, providing insight into the enzyme's substrate specificity.

Investigation of Amino Acid Analog-Induced Cellular Stress Responses

The introduction of 4-Aza-DL-leucine into a cell's environment induces a state of chemical and metabolic stress. The resulting growth inhibition, as seen in S. typhimurium, is a classic stress response. nih.govnih.gov This stress is multifaceted; it can stem from the inhibition of essential metabolic enzymes, the depletion of the natural amino acid pool, or the synthesis of non-functional proteins due to analog incorporation. nih.govnih.gov

The cellular mechanisms to counteract this stress are a key area of investigation. In B. subtilis, the upregulation of the AzlCD exporter is a direct response to detoxify the cell from 4-azaleucine. nih.gov Studying which genes are activated or repressed in the presence of 4-azaleucine can, therefore, reveal novel stress response pathways and transport systems. The observation that mutations conferring resistance to 4-azaleucine can also impact sensitivity to other stressors, like high concentrations of other amino acids, suggests an interconnected network of cellular stress responses. nih.gov

Structure Activity Relationship Sar and Analog Studies

Comparative Analysis with Other Leucine (B10760876) and Amino Acid Antimetabolites

4-Aza-DL-leucine exerts its biological effects primarily by mimicking L-leucine and interfering with its metabolic pathways. Its mechanism as an antimetabolite involves several key actions. In the bacterium Salmonella typhimurium, DL-4-azaleucine has been shown to cause a temporary halt in growth by inhibiting α-isopropylmalate synthase, the first enzyme in the leucine biosynthesis pathway. nih.govnih.gov Leucine is the most effective compound at reversing this inhibition. nih.gov Furthermore, in a leucine-deficient environment, this analogue can be incorporated into proteins in place of leucine, leading to cell death. nih.gov

When compared to other leucine antimetabolites, such as β-hydroxy-β-methylbutyrate (HMB), a metabolite of leucine, differences in potency and mechanism emerge. While both leucine and HMB can attenuate increases in protein degradation, HMB has been shown to be more potent in some experimental models. researchgate.net For instance, a lower concentration of HMB (50 μM) produced a similar effect to a much higher concentration of leucine (1 mM) in murine myotubes. researchgate.net This suggests that while both compounds interfere with leucine-related pathways, their specific interactions and efficiencies can vary significantly.

The broader class of antimetabolites, such as folic acid antagonists, function by competitively inhibiting enzymes. nih.govmdpi.com For example, methotrexate, a folate analogue, inhibits dihydrofolate reductase, a key enzyme in folate metabolism. nih.gov This competitive inhibition is a common mechanism shared by many antimetabolites, including 4-azaleucine's inhibition of α-isopropylmalate synthase. nih.govnih.gov The structural similarity to the natural metabolite allows these compounds to bind to the enzyme's active site, thereby blocking the normal metabolic reaction. youtube.com

The following table provides a comparative overview of 4-Aza-DL-leucine and other selected amino acid antimetabolites.

AntimetaboliteTarget Pathway/EnzymeMechanism of Action
4-Aza-DL-leucine Leucine biosynthesis and incorporation into proteinsInhibits α-isopropylmalate synthase; gets incorporated into proteins in place of leucine. nih.govnih.gov
β-hydroxy-β-methylbutyrate (HMB) Protein degradation pathwaysAttenuates protein degradation. researchgate.net
5,5,5-Trifluoroleucine Protein synthesisIncorporated into polypeptides and charged on transfer ribonucleic acid. nih.gov
Methotrexate Folic acid metabolismInhibits dihydrofolate reductase. nih.gov

Stereochemical Influence on Biological Activity and Specificity

The biological activity of amino acids and their analogues is profoundly influenced by their stereochemistry, with the L-isomers being the predominantly active form in most biological systems. wikipedia.org This principle holds true for 4-azaleucine. Studies on the transport of 4-azaleucine in Escherichia coli have utilized the L-isomer, which was resolved from the racemic DL-mixture, indicating that the L-enantiomer is the biologically recognized and transported form.

The importance of stereochemistry is further underscored by studies on other amino acid analogues and peptides. For instance, in the case of the N-acetyl-DL-leucine, the therapeutic effects are attributed to the L-enantiomer, while the D-enantiomer is inactive. Similarly, the substitution of an L-amino acid with a D-amino acid in a peptide can drastically alter its biological activity. For example, replacing L-valine with D-valine in a β-hairpin peptide was found to decrease its stability. nih.gov

Amino acid transporters, the gatekeepers of cellular amino acid uptake, exhibit a strong preference for L-amino acids. mdpi.comnih.govresearchgate.net This stereoselectivity is a key determinant of the biological activity of amino acid analogues. The transport systems responsible for leucine uptake would preferentially bind and transport L-4-azaleucine, allowing it to accumulate inside the cell and exert its inhibitory effects. The D-isomer, being a poor substrate for these transporters, would have significantly lower intracellular concentrations and consequently, reduced biological impact.

The following table summarizes the influence of stereochemistry on the activity of amino acid-related compounds.

CompoundL-Isomer ActivityD-Isomer Activity
4-Aza-leucine Biologically active form, transported into cells.Presumed to be significantly less active due to transport stereoselectivity.
N-Acetyl-leucine Therapeutically active enantiomer.Inactive enantiomer.
Valine (in peptides) Contributes to stable β-hairpin structure. nih.govDestabilizes β-hairpin structure. nih.gov

Elucidation of Structural Determinants for Enzyme and Transporter Interaction

Enzyme Interaction:

Transporter Interaction:

The uptake of L-4-azaleucine in E. coli is mediated by transport systems for both branched-chain and aromatic amino acids. nih.gov This indicates that the structural determinants for recognition by these transporters are not solely based on the aliphatic nature of the side chain. The ability of 4-azaleucine to be transported by aromatic amino acid transporters suggests that the nitrogen atom in the side chain may participate in interactions that mimic those of an aromatic ring. The rapid exchange of external 4-azaleucine with intracellular leucine is a significant contributor to its toxicity. nih.gov

The specificity of amino acid transporters is determined by the architecture of their binding sites. nih.govnih.gov These sites are typically pockets within the transporter protein that are lined with amino acid residues capable of forming specific interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) with the substrate. The side chain of L-4-azaleucine, with its nitrogen atom, can likely form hydrogen bonds that are not possible with the purely hydrophobic side chain of leucine, potentially explaining its recognition by a broader range of transporters.

Rational Design Principles for Novel Leucine Analog Research Probes

The structure-activity relationship of 4-Aza-DL-leucine provides a foundation for the rational design of novel research probes to investigate leucine-dependent cellular processes. The core principle is to use the aza-leucine scaffold as a starting point and introduce modifications to enhance potency, selectivity, or to incorporate reporter groups.

Key Design Principles:

Maintain the Aza-Substitution: The replacement of the γ-carbon with a nitrogen atom is the key feature responsible for the antimetabolite activity of 4-azaleucine. acs.org This feature should be retained in the design of new analogues intended to target similar pathways. The introduction of an aza-amino acid can induce specific conformational constraints, such as β-turns, in peptides, which can be exploited in the design of peptidomimetics. acs.orgrsc.org

Exploit Stereoselectivity: Since the L-isomer is the biologically active form, synthesis of enantiomerically pure L-4-azaleucine analogues is crucial for maximizing potency and minimizing off-target effects. nih.gov

Modify the Side Chain: The side chain of the aza-amino acid can be modified to explore structure-activity relationships further. acs.org For example, altering the substituents on the nitrogen atom could modulate the compound's interaction with specific enzymes or transporters. This approach is central to the "aza-amino acid scan" methodology used to probe peptide secondary structure and biological activity. acs.org

Incorporate Reporter Groups: For use as research probes, the 4-azaleucine scaffold can be functionalized with reporter groups such as fluorescent tags or biotin. This allows for the visualization and tracking of the analogue's interaction with cellular components.

Consider Peptidomimetic Approaches: 4-Aza-leucine can be incorporated into peptides to create aza-peptides. acs.orgresearchgate.net These aza-peptides can act as enzyme inhibitors or receptor ligands with enhanced stability against proteolytic degradation. nih.gov The design of such peptidomimetics can be guided by the known structure of the target protein to optimize binding affinity and selectivity. nih.gov

By applying these rational design principles, it is possible to develop a new generation of research probes based on the 4-Aza-leucine structure. These probes will be invaluable tools for dissecting the complex roles of leucine in health and disease.

Advanced Methodologies for 4 Aza Dl Leucine Dihydrochloride Investigation

Advanced Spectroscopic and Chromatographic Techniques for Qualitative and Quantitative Analysis

The precise characterization of 4-Aza-DL-leucine dihydrochloride (B599025) relies on a suite of advanced analytical techniques capable of providing both qualitative and quantitative data. These methods are essential for confirming the compound's identity, purity, and conformational properties.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of aza-amino acids. nih.govresearchgate.net Techniques like 1H and 13C NMR provide detailed information about the chemical environment of each atom, confirming the aza-substitution where a nitrogen atom replaces the α-carbon. researchgate.netchemicalbook.com Conformational studies of peptides containing aza-amino acids often employ NMR to investigate their propensity to form stable secondary structures like β-turns. rsc.orgnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis and purification of 4-Aza-DL-leucine and related compounds. nih.govresearchgate.net Due to the lack of a strong chromophore in simple amino acids, pre-column derivatization is a common strategy to enhance detection. youtube.com Reagents such as o-phthalaldehyde (B127526) (OPA) combined with a thiol like 3-mercaptopropionic acid (3-MPA) react with the primary amine group to form highly fluorescent isoindole derivatives, which can be readily quantified. goums.ac.irdoaj.org

For resolving the enantiomers of this DL-compound, chiral chromatography is employed. A highly sensitive and specific method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for the separation of D- and L-isomers of leucine (B10760876) without derivatization. nih.gov This is achieved using a specialized chiral column, such as a CHIRALPAK ZWIX(-), which allows for the direct separation and quantification of each enantiomer. nih.gov LC-MS is also a crucial tool for monitoring reaction progress and confirming the mass of synthesized aza-peptides. nih.govresearchgate.net

TechniqueApplication for 4-Aza-DL-leucine DihydrochlorideKey Findings/Purpose
NMR Spectroscopy Structural Elucidation & Conformational AnalysisConfirms the replacement of the α-carbon with nitrogen and determines the 3D structure and preferred conformations in solution. nih.govresearchgate.netrsc.orgnih.gov
RP-HPLC Purity Assessment & QuantificationSeparates the compound from impurities. Used with pre-column derivatization (e.g., OPA/3-MPA) for sensitive fluorescent detection. goums.ac.irdoaj.org
LC-MS/MS Enantiomer Separation & High-Sensitivity QuantificationA chiral column allows for the separation and specific quantification of D- and L-isomers. It is also used to confirm molecular weight. researchgate.netnih.gov

Genetic Manipulation and Mutagenesis Strategies for Pathway Elucidation

This compound is a valuable agent for elucidating biochemical pathways through genetic screening. As a toxic analog of leucine, it can be used to select for mutations in microorganisms that confer resistance, thereby identifying key proteins involved in leucine transport and metabolism. alfa-chemistry.comrearus.ru

This strategy has been effectively used in organisms like Escherichia coli, Salmonella typhimurium, and Bacillus subtilis. alfa-chemistry.com When these organisms are cultured on a medium containing inhibitory concentrations of 4-Aza-DL-leucine, only cells with specific mutations can survive. These mutations often occur in genes encoding the high-affinity branched-chain amino acid (BCAA) transport system (LIV-I) or in enzymes that are feedback-inhibited by leucine, such as α-isopropylmalate synthase (IPMS). alfa-chemistry.comrearus.ru

By sequencing the genes of the resistant mutants, researchers can pinpoint the exact proteins and even the specific amino acid residues that interact with leucine or its analog. This process of resistance screening is a powerful tool in metabolic engineering for developing strains that overproduce desired compounds by bypassing normal feedback inhibition mechanisms. alfa-chemistry.com

OrganismTarget Pathway/ProteinMethodologyOutcome
E. coli, S. typhimuriumLeucine Biosynthesis & TransportGrowth-based resistance screening on media containing 4-Aza-DL-leucine. alfa-chemistry.comIdentification of mutants in the LIV-I transporter and feedback-resistant IPMS, clarifying pathway regulation. alfa-chemistry.comrearus.ru
Yeast (e.g., S. cerevisiae)Branched-Chain Amino Acid PathwayResistance screening to identify mutants with feedback inhibition resistance in enzymes like acetohydroxyacid synthase (AHAS) or IPMS. alfa-chemistry.comGeneration of strains with enhanced production of higher alcohols like 3-methyl-1-butanol. alfa-chemistry.com

In Vitro Biochemical Assays for Enzyme Activity and Inhibition Profiling

To understand the mechanism of action of 4-Aza-DL-leucine, in vitro biochemical assays are essential for measuring its effect on specific enzyme targets. A primary target is α-isopropylmalate synthase (IPMS), the first enzyme in the leucine biosynthesis pathway. tandfonline.comnih.gov

The activity of IPMS is typically measured using a continuous spectrophotometric assay. tandfonline.comnih.gov This assay quantifies the rate of Coenzyme A (CoA) released during the condensation reaction catalyzed by IPMS. The released CoA reacts with a chromogenic reagent, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTP), to produce a colored product that can be monitored by measuring the increase in absorbance at 412 nm or 324 nm, respectively. tandfonline.comnih.gov

To determine the inhibitory profile of 4-Aza-DL-leucine, the assay is performed with varying concentrations of the compound. By measuring the enzyme's activity at each concentration, key inhibition parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be calculated. This provides a quantitative measure of the compound's potency against its target enzyme. Similar colorimetric assays are available for other potential targets like leucine aminopeptidase (B13392206) (LAP), which uses a dye-linked leucine substrate that releases a colored product upon hydrolysis. bioassaysys.comelabscience.com

Enzyme TargetAssay PrincipleDetection MethodPurpose
α-Isopropylmalate Synthase (IPMS) Measures the release of Coenzyme A (CoA) from acetyl-CoA during the enzymatic reaction. tandfonline.comSpectrophotometry at 412 nm (with DTNB) or 324 nm (with DTP). tandfonline.comnih.govTo quantify IPMS activity and measure inhibition by 4-Aza-DL-leucine.
Leucine Aminopeptidase (LAP) Measures the hydrolysis of a specific L-leucine-p-nitroanilide substrate. elabscience.comColorimetric detection of the released p-nitroaniline product at 405 nm. elabscience.comTo assess the activity and inhibition of LAP, a potential off-target enzyme.

High-Throughput Screening Approaches for Identifying Novel Interactors

High-throughput screening (HTS) provides a means to rapidly test large numbers of compounds or genetic mutants to identify novel molecular interactions. For 4-Aza-DL-leucine, HTS can be applied in several ways. Growth-based assays, used to find resistance mutants, can be adapted to a high-throughput format by using multi-well plates, allowing for the simultaneous screening of thousands of mutants. alfa-chemistry.com

Furthermore, HTS can be used to identify other small molecules that interact with the targets of 4-Aza-DL-leucine. For example, a biochemical assay for IPMS activity can be miniaturized for use in 384-well plates. This would enable the screening of large chemical libraries to find other compounds that either inhibit or activate the enzyme, potentially revealing new therapeutic leads or research tools. Continuous fluorescent assays are particularly well-suited for HTS, as they allow for the rapid kinetic measurement of enzyme activity without complex separation steps. nih.gov

Computational Chemistry and Molecular Docking Studies for Ligand-Target Interaction Prediction

Computational methods are powerful predictive tools for understanding how a ligand like 4-Aza-DL-leucine might interact with its protein targets. Molecular docking is a key technique used to predict the binding orientation and affinity of a small molecule within the active site of a protein. nih.govnih.gov

In a typical docking study, a 3D model of the target protein (e.g., IPMS) is used as a receptor. The 3D structure of 4-Aza-DL-leucine is then computationally "docked" into the protein's binding site. The software calculates a binding score based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces, which helps to rank potential binding poses. researchgate.net These studies can provide crucial insights into why the analog binds to the target and can guide the design of new, more potent inhibitors. nih.gov

Beyond docking, broader computational chemistry approaches can predict the compound's physicochemical and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico predictions help to assess the "drug-likeness" of a compound before extensive laboratory testing is undertaken.

Proteomic Techniques for Target Identification (e.g., Thermal Proteome Profiling, Drug Affinity Responsive Target Stability)

Identifying the full spectrum of protein targets for a small molecule is a significant challenge. Advanced proteomic techniques like Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS) offer unbiased, proteome-wide methods for target deconvolution without requiring any chemical modification of the compound. wikipedia.orgchemicalbook.com

Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. guidechem.com In a TPP experiment, cell lysates or intact cells are treated with the compound (e.g., 4-Aza-DL-leucine) or a vehicle control. The samples are then heated across a range of temperatures, and the aggregated proteins are separated from the soluble ones. The remaining soluble proteins at each temperature are identified and quantified using mass spectrometry. A target protein will show increased thermal stability (i.e., it remains soluble at higher temperatures) in the presence of the binding ligand. guidechem.comlookchem.comanaspec.com

Drug Affinity Responsive Target Stability (DARTS): The DARTS method leverages the principle that a protein becomes more resistant to proteolysis when it is stabilized by a bound ligand. nih.govwikipedia.org In this approach, cell lysates are treated with the compound or a control, and then subjected to limited digestion by a protease like pronase. nih.gov The drug-bound target protein will be protected from being broken down, while non-target proteins will be digested. The samples are then analyzed by SDS-PAGE and mass spectrometry to identify the proteins that were protected from degradation, thus revealing them as direct binding targets. youtube.comchemicalbook.com

TechniquePrincipleWorkflowKey Advantage
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of a target protein. guidechem.comTreat cells/lysate with compound -> Heat aliquots to different temperatures -> Separate soluble/insoluble proteins -> Identify & quantify soluble proteins by MS. lookchem.comCan be performed in living cells, providing physiological context. guidechem.com
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects a target protein from protease digestion. nih.govTreat lysate with compound -> Add protease for limited digestion -> Separate proteins by SDS-PAGE -> Identify protected proteins by MS. wikipedia.orgchemicalbook.comRelatively simple and rapid workflow using basic laboratory equipment. nih.gov

Future Research Directions and Unexplored Avenues

Identification of Undiscovered Enzyme Targets and Protein Binding Partners

The primary known targets of 4-aza-DL-leucine are enzymes directly involved in leucine (B10760876) metabolism, such as leucyl-tRNA synthetase and α-isopropylmalate synthase, where it acts as a competitive inhibitor or antagonist. google.comresearchgate.net However, its structural similarity to leucine suggests the possibility of interactions with a wider array of proteins that bind leucine or other BCAAs.

Future research should focus on systematically identifying these currently unknown binding partners. Techniques such as affinity chromatography-mass spectrometry, using immobilized 4-aza-DL-leucine as bait, could capture and identify proteins from cell lysates that interact with the compound. Furthermore, chemoproteomic approaches could provide a comprehensive map of its direct targets within a complex biological system.

Studies in various organisms have hinted at additional interactions. For instance, in Escherichia coli, resistance to 4-aza-DL-leucine is conferred by the overexpression of the LeuE (YeaS) gene product, a leucine exporter. researchgate.netnih.gov This indicates an interaction with transport systems, and further investigation could reveal other transporters in prokaryotic and eukaryotic cells that recognize 4-aza-DL-leucine. nih.gov Similarly, mutants of Saccharomyces cerevisiae resistant to the compound have shown alterations in enzymes beyond the direct leucine biosynthetic pathway, suggesting a broader range of effects. researchgate.netresearchgate.net

Exploration of Broader Metabolic Network Impacts beyond Branched-Chain Amino Acid Pathways

The current understanding of 4-aza-DL-leucine's metabolic impact is largely confined to its role as an antagonist in BCAA biosynthesis and transport. researchgate.netasm.org However, given the central role of BCAAs as signaling molecules and metabolic intermediates, perturbing their pathways likely has far-reaching consequences on the global metabolic network.

Future investigations should employ metabolomics to analyze the comprehensive changes in the cellular metabolome following treatment with 4-aza-DL-leucine. This could uncover unexpected alterations in distant but connected pathways. For example, since leucine is a key activator of the mTOR signaling pathway, which governs cell growth and proliferation, it is critical to explore how 4-aza-DL-leucine modulates this central regulatory hub.

Furthermore, the catabolism of BCAAs provides intermediates for the Krebs cycle and gluconeogenesis. By inhibiting aspects of leucine metabolism, 4-aza-DL-leucine may indirectly affect central carbon metabolism and energy homeostasis. Studies in yeast have already shown that resistance to 4-aza-DL-leucine can lead to the overproduction of fusel alcohols like isobutyl and isoamyl alcohol, which are derived from BCAA metabolism, indicating a significant rerouting of metabolic flux. usda.govstudylib.net A systematic analysis of these broader impacts is a critical next step.

Development of Highly Selective Analogs for Specific Biochemical Probes

4-Aza-DL-leucine itself is a relatively non-specific tool, as it can interact with multiple enzymes and transporters involved in leucine metabolism. nih.govgoogle.com A significant future direction lies in the rational design and synthesis of analogs with high selectivity for a single protein target.

By modifying the core structure of 4-aza-leucine, it may be possible to develop derivatives that, for example, inhibit only leucyl-tRNA synthetase without affecting α-isopropylmalate synthase, or block a specific BCAA transporter without being a substrate for another. This would require detailed structure-activity relationship (SAR) studies, combining chemical synthesis with in vitro enzymatic and transport assays.

The development of such highly selective analogs would provide invaluable biochemical probes to dissect the specific functions of individual components of the BCAA metabolic network. google.com These tools would allow researchers to perturb one specific node in the pathway and observe the direct consequences, leading to a more precise understanding of its role in cellular physiology and disease.

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

To achieve a holistic understanding of the biological effects of 4-Aza-DL-leucine, future research must integrate data from multiple "omics" levels. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential to construct a comprehensive model of the cellular response to this compound.

For example, by treating cells with 4-aza-DL-leucine and simultaneously measuring changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), researchers can build a detailed picture of the cellular response. This multi-layered data can reveal not only the direct targets of the compound but also the downstream signaling cascades and metabolic reprogramming that occur as a result of the initial perturbation.

This integrated approach can help to identify feedback loops and cross-talk between different metabolic pathways that are affected by 4-aza-DL-leucine. researchgate.net For instance, data from studies on E. coli tRNA modifications have shown that sensitivity to various amino acid analogs, including 4-aza-DL-leucine, can be influenced by the status of tRNA modifications, linking protein synthesis machinery to metabolic stress. asm.orgasm.org Ultimately, these comprehensive datasets can be used to build predictive computational models of metabolic networks, enhancing our ability to understand and engineer cellular metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stability of 4-Aza-DL-leucine dihydrochloride in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, as demonstrated in studies analyzing dihydrochloride salts like pramipexole dihydrochloride monohydrate. Validation parameters (e.g., linearity, precision, accuracy) should adhere to ICH guidelines, with mobile phases optimized for polar compounds . For stability testing, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition points, while accelerated stability studies (40°C/75% RH) assess hygroscopicity .

Q. Why is the dihydrochloride salt form preferred over hydrochloride for certain experimental applications?

  • Methodological Answer : Dihydrochloride salts (2:1 base-to-HCl ratio) often enhance solubility in aqueous buffers, critical for in vitro assays. This stoichiometry stabilizes zwitterionic compounds like 4-Aza-DL-leucine, preventing pH-dependent precipitation during cell culture experiments. Comparative studies on sapropterin dihydrochloride highlight improved bioavailability and storage stability compared to monohydrochloride forms .

Q. How can researchers validate the antimicrobial activity of this compound against gram-negative pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI M07-A11) with Pseudomonas aeruginosa as a model organism. Include octenidine dihydrochloride as a positive control, referencing its efficacy in reducing P. aeruginosa colonization in burn wound models. Minimum inhibitory concentration (MIC) values should be corroborated with time-kill kinetics to assess bacteriostatic vs. bactericidal effects .

Advanced Research Questions

Q. What experimental strategies address contradictions in cytotoxicity data for dihydrochloride compounds across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from assay-specific artifacts (e.g., MTT assay interference by redox-active compounds). Use orthogonal assays like ATP-based viability tests and primary cell co-cultures to mitigate false positives. In vivo, apply the MIACARM framework to standardize metadata (e.g., cell passage number, serum batch) for cross-study reproducibility . For 4-Aza-DL-leucine, compare fibroblast migration assays (scratch tests) with histopathology in rodent wound models to reconcile cytotoxicity and healing outcomes .

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for structural modification. Reference crystal structure data from 4-(dimethylamino)benzohydrazide dihydrochloride to model hydrogen-bonding interactions with bacterial enzymes (e.g., peptide deformylase). Molecular dynamics simulations in explicit solvent can predict solubility changes upon functional group substitution .

Q. What protocols ensure robust quantification of this compound in complex biological matrices like serum or tissue homogenates?

  • Methodological Answer : Develop a LC-MS/MS method with stable isotope-labeled internal standards (e.g., ¹³C-4-Aza-DL-leucine). Optimize solid-phase extraction (SPE) using mixed-mode sorbents to recover the compound from lipid-rich samples. Validate against matrix effects (ion suppression/enhancement) per FDA Bioanalytical Method Validation guidelines, as applied in pramipexole dihydrochloride pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the pH-dependent activity of dihydrochloride salts in enzymatic assays?

  • Methodological Answer : Differences in buffer systems (e.g., Tris vs. phosphate) can alter protonation states of ionizable groups. Conduct pH-rate profiling (pH 5–9) to identify optimal activity windows. For 4-Aza-DL-leucine, compare inhibition constants (Kᵢ) of leucine dehydrogenase across pH conditions, using isothermal titration calorimetry (ITC) to resolve binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.